

6-Bromo-4-hydroxyquinoline-3-carbonitrile chemical properties

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Compound of Interest

Compound Name: 6-Bromo-4-hydroxyquinoline-3-carbonitrile

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An In-depth Technical Guide to the Chemical Properties of **6-Bromo-4-hydroxyquinoline-3-carbonitrile**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **6-Bromo-4-hydroxyquinoline-3-carbonitrile**, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its core chemical properties, synthesis, spectroscopic signature, reactivity, and potential applications, offering insights grounded in established chemical principles for researchers, scientists, and drug development professionals.

Introduction to the 6-Bromo-4-hydroxyquinoline-3-carbonitrile Scaffold

6-Bromo-4-hydroxyquinoline-3-carbonitrile is a substituted derivative of the 4-hydroxyquinoline core structure. The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery, forming the backbone of numerous therapeutic agents.^[1] The unique arrangement of a bromine atom at the C6 position, a hydroxyl group at C4, and a nitrile (cyano) group at C3 imparts a distinct set of physicochemical and reactive properties to the molecule.

The presence of these functional groups offers multiple avenues for chemical modification, making it a versatile building block for the synthesis of more complex molecules.^[2] The bromine atom, for instance, increases lipophilicity and can participate in halogen bonding, potentially enhancing binding affinity to biological targets.^[1] The 4-hydroxy group exists in a crucial tautomeric equilibrium with its keto form (4-quinolone), which dictates much of its reactivity. The nitrile group serves as a potent hydrogen bond acceptor and a versatile chemical handle for transformations into amides, carboxylic acids, or amines.

Core Physicochemical Properties

The fundamental properties of **6-Bromo-4-hydroxyquinoline-3-carbonitrile** are summarized below. These characteristics are essential for its handling, characterization, and application in synthetic protocols.

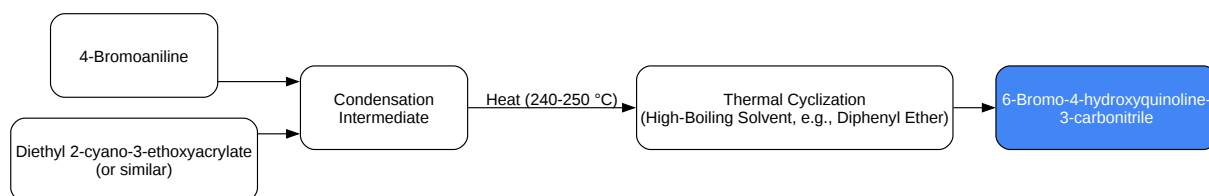
Property	Value	Source
Molecular Formula	C ₁₀ H ₅ BrN ₂ O	^[3] ^[4]
Molecular Weight	249.06 g/mol	^[3]
CAS Number	364793-52-2	^[3]
Appearance	Solid	^[3]
Purity	Typically ≥95%	^[3] ^[4]

Synthesis and Experimental Protocol

The construction of the 4-hydroxyquinoline ring system is classically achieved through condensation and cyclization reactions. The Gould-Jacobs reaction is a widely recognized method for synthesizing 4-hydroxyquinolines, involving the reaction of an aniline with a malonic ester derivative, followed by thermal cyclization.^[5] A plausible and efficient pathway for the synthesis of **6-Bromo-4-hydroxyquinoline-3-carbonitrile** adapts this core strategy.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 4-bromoaniline and a suitable three-carbon component to introduce the C2, C3 (with the nitrile), and C4 atoms of the quinoline ring.



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Caption: Proposed synthetic workflow for **6-Bromo-4-hydroxyquinoline-3-carbonitrile**.

Detailed Experimental Protocol (Adapted from Gould-Jacobs Reaction)

This protocol is a self-validating system where the progress can be monitored at each stage using techniques like Thin Layer Chromatography (TLC).

Materials:

- 4-bromoaniline
- (Ethoxymethylene)malononitrile or a similar cyano-activated reagent
- Diphenyl ether
- Petroleum ether or hexane
- Ethanol

Procedure:

- Condensation:

- In a round-bottom flask equipped with a distillation head, combine 4-bromoaniline (1.0 equivalent) and (ethoxymethylene)malononitrile (1.1 equivalents).
- Heat the mixture to 100-120 °C for 1-2 hours. Ethanol, a byproduct of the condensation, will distill off, driving the reaction to completion.
- Monitor the reaction by TLC until the starting aniline is consumed. The resulting adduct may solidify upon cooling.
- Cyclization:
 - In a separate flask suitable for high temperatures, preheat diphenyl ether to 240-250 °C.
 - Add the intermediate adduct from the previous step portion-wise to the hot diphenyl ether. Caution: This step should be performed in a well-ventilated fume hood due to the high temperatures.
 - Maintain the temperature for 30-60 minutes to ensure complete cyclization.[5] The product will precipitate from the hot solution.
- Isolation and Purification:
 - Allow the reaction mixture to cool to room temperature.
 - Dilute the mixture with petroleum ether or hexane to further precipitate the product and facilitate filtration.
 - Collect the solid product by vacuum filtration.
 - Wash the collected solid thoroughly with petroleum ether or hexane to remove the diphenyl ether solvent.
 - The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Spectroscopic Characterization

Unambiguous identification of **6-Bromo-4-hydroxyquinoline-3-carbonitrile** is achieved through a combination of spectroscopic techniques. The data below are predicted based on the known effects of the constituent functional groups.

Technique	Predicted Key Signals / Features
^1H NMR	- Aromatic Protons: Signals in the δ 7.5-8.5 ppm range corresponding to protons at C5, C7, and C8. The proton at C5 will likely be a doublet, C7 a doublet of doublets, and C8 a doublet. - C2-H Proton: A sharp singlet typically above δ 8.5 ppm. - N-H/O-H Proton: A broad singlet, chemical shift is solvent-dependent.
^{13}C NMR	- Aromatic Carbons: Multiple signals in the δ 110-150 ppm range. - Carbonyl Carbon (C4): A signal in the δ 170-180 ppm range (from the 4-quinolone tautomer). - Nitrile Carbon ($\text{C}\equiv\text{N}$): A characteristic signal around δ 115-120 ppm.
IR (cm^{-1})	- O-H/N-H Stretch: A broad band in the 3400-3200 cm^{-1} region. - $\text{C}\equiv\text{N}$ Stretch: A sharp, strong absorption band around 2220-2240 cm^{-1} . - C=O Stretch: A strong absorption around 1650-1680 cm^{-1} (from the 4-quinolone tautomer). - C=C/C=N Aromatic Stretch: Multiple bands in the 1600-1450 cm^{-1} region.
Mass Spec.	- Molecular Ion (M^+): A prominent peak at m/z corresponding to the molecular weight. - Isotopic Pattern: A characteristic M^+ and $\text{M}+2$ pattern of ~1:1 intensity due to the presence of the bromine atom.

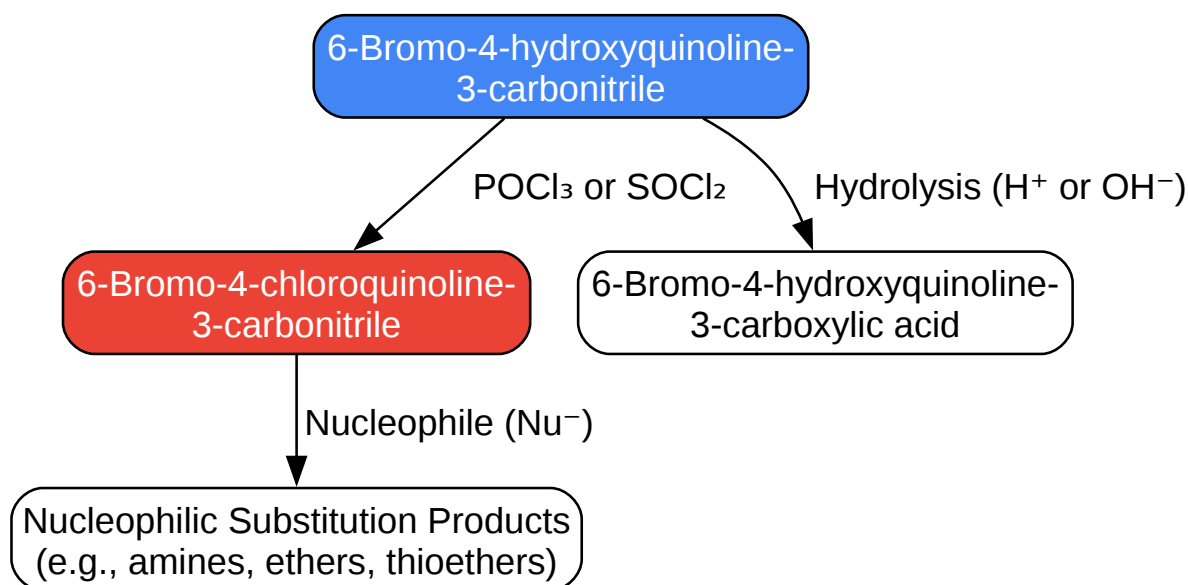
Chemical Reactivity and Synthetic Utility

The reactivity of **6-Bromo-4-hydroxyquinoline-3-carbonitrile** is governed by its functional groups and the tautomeric nature of the 4-hydroxyquinoline core. This makes it a valuable

intermediate for generating diverse molecular architectures.

Key Reaction Pathways

The most significant transformation is the conversion of the 4-hydroxy group to a 4-chloro group, which then acts as a reactive site for nucleophilic aromatic substitution.



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Caption: Key reactivity pathways of **6-Bromo-4-hydroxyquinoline-3-carbonitrile**.

- Reaction at the 4-Position (Hydroxy/Keto Group):
 - Tautomerism: The compound exists as an equilibrium mixture of the 4-hydroxyquinoline (enol) and 6-bromo-4-oxo-1,4-dihydroquinoline-3-carbonitrile (keto) forms. The keto form often predominates and is crucial for its reactivity.
 - Conversion to 4-Chloro Derivative: This is arguably the most important reaction for synthetic diversification. Treatment with reagents like phosphorus oxychloride (POCl_3) or thionyl chloride (SOCl_2) efficiently replaces the hydroxyl group with a chlorine atom.^{[6][7]} The resulting 6-bromo-4-chloroquinoline-3-carbonitrile is highly susceptible to nucleophilic aromatic substitution at the C4 position, allowing for the introduction of amines, alkoxides, and other nucleophiles.^[8]

- Reaction of the Nitrile Group:
 - Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding 6-bromo-4-hydroxyquinoline-3-carboxylic acid[9][10] or the intermediate amide. This carboxylic acid is itself a valuable intermediate for further reactions.[11]
- Reactions on the Ring System:
 - N-Alkylation: The nitrogen at position 1 can be alkylated, typically after deprotonation with a suitable base, to yield N-substituted quinolone derivatives.[12]
 - Palladium-Catalyzed Cross-Coupling: The bromine atom at the C6 position can serve as a handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of aryl, alkyl, or alkynyl groups to further elaborate the molecular scaffold.

Potential Applications in Drug Development and Research

The **6-Bromo-4-hydroxyquinoline-3-carbonitrile** scaffold is a platform for discovering novel bioactive molecules.

- Anticancer Agents: The quinoline core is present in many compounds with demonstrated anticancer activity.[1] Modifications of this scaffold can lead to inhibitors of kinases, topoisomerases, or other enzymes critical for cancer cell proliferation.
- Antimicrobial Agents: 4-quinolones are famous for their antibacterial properties, with the fluoroquinolones being a prime example.[13] This scaffold serves as an excellent starting point for the development of new antibacterial and antifungal agents to combat drug-resistant pathogens.
- Enzyme Inhibitors: The structure is well-suited for designing enzyme inhibitors due to its ability to form hydrogen bonds, participate in π - π stacking, and chelate metal ions within active sites.[9]
- Chemical Probes and Materials Science: Beyond medicine, the fluorescent nature of some quinoline derivatives makes them suitable for use as chemical probes in biological imaging.

They can also be incorporated into polymers for the development of advanced organic electronic materials.[2]

Conclusion

6-Bromo-4-hydroxyquinoline-3-carbonitrile is a highly functionalized and synthetically versatile heterocyclic compound. Its rich chemical reactivity, stemming from the interplay between the bromo, hydroxyl (keto), and nitrile groups, establishes it as a valuable intermediate in synthetic organic chemistry. For professionals in drug discovery and materials science, this molecule represents a promising platform for the rational design and synthesis of novel compounds with tailored biological or physical properties. The protocols and data presented herein provide a solid foundation for initiating research programs aimed at exploring the full potential of this intriguing scaffold.

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